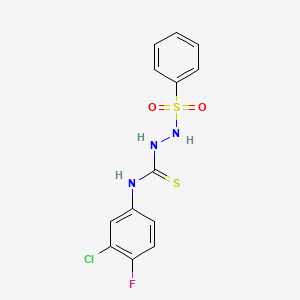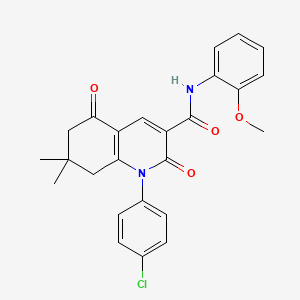![molecular formula C13H13N5O3 B6018182 4-AMINO-3-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B6018182.png)
4-AMINO-3-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-3-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-AMINO-3-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of hydrazine hydrate with phthalic anhydride to yield an intermediate, followed by further reactions to introduce the desired functional groups . Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-AMINO-3-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as tryptamine, indole-3-acetic acid, and various substituted indoles . What sets 4-AMINO-3-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-amino-N-[2-(1H-indol-3-yl)ethyl]-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c14-12-11(18(20)21-17-12)13(19)15-6-5-8-7-16-10-4-2-1-3-9(8)10/h1-4,7,16H,5-6H2,(H2,14,17)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGORXEUQAYEDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=[N+](ON=C3N)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(2-chlorobenzyl)-2-pyrrolidinone](/img/structure/B6018099.png)

![3-[2-(2,5-Dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B6018121.png)
![2-{[3-(2-chlorophenoxy)propyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6018133.png)
![3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B6018139.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrate;hydrochloride](/img/structure/B6018149.png)
![1-[benzyl(methyl)amino]-3-(4-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6018151.png)
![12-oxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxamide](/img/structure/B6018159.png)
![N-[1-(2-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B6018163.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6018170.png)
![N-benzyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6018171.png)
![4-[(5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B6018178.png)
![N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)-N-[5-(TETRAHYDRO-2-FURANYLMETHYL)-1,3,5-TRIAZINAN-2-YLIDEN]AMINE](/img/structure/B6018195.png)
